Cas no 2096340-08-6 (4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid)

4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid
- 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid
- WID34008
- Y2636
- (3-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid
- (4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid
- MFCD20441806
- CS-0178200
- BS-34264
- [4-(benzyloxy)-3-chloro-5-fluorophenyl]boronic acid
- 2096340-08-6
- DTXSID401186259
- E91943
- Boronic acid, B-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-
-
- MDL: MFCD20441806
- インチ: 1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
- InChIKey: XZMSEOVVBRATJN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(B(O)O)C=C(C=1OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 280.0473802g/mol
- どういたいしつりょう: 280.0473802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EHZ0-1g |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid |
2096340-08-6 | 97% | 1g |
$101.00 | 2023-12-19 | |
1PlusChem | 1P01EHZ0-250mg |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid |
2096340-08-6 | 97% | 250mg |
$39.00 | 2023-12-19 | |
A2B Chem LLC | AX55292-250mg |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid |
2096340-08-6 | 97% | 250mg |
$39.00 | 2024-04-20 | |
abcr | AB309252-1 g |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid; 98% |
2096340-08-6 | 1g |
€246.00 | 2023-04-26 | ||
abcr | AB309252-5 g |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid; 98% |
2096340-08-6 | 5g |
€654.00 | 2023-04-26 | ||
abcr | AB309252-10 g |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid; 98% |
2096340-08-6 | 10g |
€1062.00 | 2023-04-26 | ||
abcr | AB309252-5g |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid, 98%; . |
2096340-08-6 | 98% | 5g |
€654.00 | 2025-03-19 | |
Ambeed | A741477-1g |
(4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid |
2096340-08-6 | 97% | 1g |
$139.0 | 2024-07-28 | |
A2B Chem LLC | AX55292-25g |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid |
2096340-08-6 | 98% | 25g |
$1240.00 | 2024-04-20 | |
Ambeed | A741477-5g |
(4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid |
2096340-08-6 | 97% | 5g |
$484.0 | 2024-07-28 |
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acidに関する追加情報
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid: An Overview of a Versatile Compound (CAS No. 2096340-08-6)
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid (CAS No. 2096340-08-6) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of boronic acids, which are known for their reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
The molecular structure of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid consists of a phenyl ring substituted with a benzyloxy group at the 4-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position. The boronic acid functional group (-B(OH)2) is attached to the phenyl ring, making this compound highly reactive and suitable for various synthetic transformations. The presence of multiple substituents on the phenyl ring imparts unique electronic and steric properties to the molecule, which can be exploited in the design of novel compounds with specific biological activities.
In the field of medicinal chemistry, 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid has shown promise as a building block for the synthesis of bioactive molecules. The boronic acid group can be used to introduce aryl groups into target molecules through Suzuki coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals. Recent studies have demonstrated that compounds derived from this boronic acid can exhibit potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
A notable example of its application is in the development of targeted cancer therapies. Researchers have utilized 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid to synthesize small molecules that can selectively target cancer cells while minimizing toxicity to healthy cells. The ability to fine-tune the electronic properties of the phenyl ring through substitution with different functional groups allows for the optimization of these molecules for specific therapeutic applications.
In addition to its use in medicinal chemistry, 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid has also found applications in materials science. Boronic acids are known for their ability to form stable complexes with diols, which makes them useful in the preparation of functional materials such as hydrogels and polymers. The presence of multiple substituents on the phenyl ring can influence the physical properties of these materials, such as their mechanical strength and swelling behavior.
The synthesis of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid typically involves several steps. One common approach is to start with a substituted benzene derivative and introduce the boronic acid group through a series of reactions, including substitution, halogenation, and borylation. The choice of starting materials and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes for this compound.
The stability and handling of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid are important considerations for both research and industrial applications. Boronic acids are generally sensitive to air and moisture, which can lead to degradation over time. Proper storage conditions, such as keeping the compound under an inert atmosphere and at low temperatures, are essential to maintain its integrity. Additionally, safety guidelines should be followed when handling this compound to ensure the well-being of laboratory personnel.
In conclusion, 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid (CAS No. 2096340-08-6) is a valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to explore new ways to leverage its properties for innovative applications in various fields.
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